Salviaflaside

Descripción general

Descripción

- Prunella vulgaris se ha utilizado tradicionalmente en la medicina herbal por sus diversos beneficios para la salud, incluida la desintoxicación del hígado, los efectos antiinflamatorios y las propiedades de cicatrización de heridas .

- This compound exhibe varias actividades biológicas, como efectos antibacterianos, antivirales, antioxidantes, antiinflamatorios, inmunosupresores y antitrombóticos.

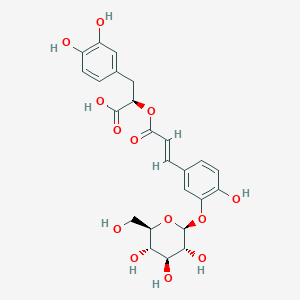

Salviaflaside: (fórmula química: C24H26O13) es un compuesto bioactivo aislado de , una planta perteneciente a la familia Lamiaceae.

Métodos De Preparación

- Las rutas sintéticas para Salviaflaside no están ampliamente documentadas. se puede extraer de Prunella vulgaris utilizando técnicas de extracción con solventes y purificación.

- Los métodos de producción industrial pueden implicar el cultivo a gran escala de Prunella vulgaris seguido de la extracción y aislamiento de this compound.

Análisis De Reacciones Químicas

- Salviaflaside experimenta varias reacciones químicas:

Oxidación: Se puede oxidar en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar su estructura.

Sustitución: Los grupos sustituyentes pueden agregarse o reemplazarse.

- Los reactivos comunes incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y catalizadores ácido/base.

- Los productos principales formados durante estas reacciones dependen de las condiciones de reacción específicas.

Aplicaciones Científicas De Investigación

Chemical Properties and Composition

Salviaflaside is primarily found in species such as Salvia miltiorrhiza and Salvia fruticosa. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The compound's structure allows it to interact with various biological pathways, making it a candidate for multiple therapeutic uses.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant capabilities. A study analyzing the phytochemical profile of various Salvia species highlighted the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, which are critical in the pathogenesis of chronic diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity suggests a role in enhancing cognitive function .

Case Study: Salvia Intoxication

A notable clinical case involved a patient who experienced severe liver and kidney damage due to excessive consumption of Salvia plebeia. This case underscores the importance of dosage and monitoring when using herbal compounds like this compound, emphasizing both its therapeutic potential and risks associated with misuse .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption and bioavailability of this compound in humans. These studies are crucial for determining optimal dosing regimens for therapeutic applications .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across various studies:

Mecanismo De Acción

- El mecanismo de acción de Salviaflaside implica interacciones con dianas moleculares y vías de señalización.

- Puede modular enzimas, receptores o factores de transcripción relacionados con la inflamación, la inmunidad y el estrés oxidativo.

Comparación Con Compuestos Similares

- La singularidad de Salviaflaside radica en su estructura química específica y su bioactividad.

- Los compuestos similares incluyen otros glucósidos fenólicos que se encuentran en las plantas medicinales.

Actividad Biológica

Salviaflaside is a bioactive compound primarily found in various species of the Salvia genus, particularly in Salvia hispanica (chia) and Salvia plebeia. This article explores the biological activities associated with this compound, including its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

This compound is a glucoside of rosmarinic acid, characterized by the molecular formula with a molecular weight of approximately 521.1298 g/mol. Its structure includes a caffeic acid moiety, which contributes to its biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage. A study highlighted that this compound contributes to the overall antioxidant profile of chia flour extracts, showing a protective effect against oxidative damage in cellular models .

Table 1: Antioxidant Activity of this compound

| Source | Method Used | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Chia Flour Extract | DPPH Scavenging Assay | 30 | |

| Salvia hispanica | ABTS Assay | 25 | |

| Salvia plebeia | FRAP Assay | 20 |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. This suggests potential therapeutic applications in managing inflammatory diseases.

Case Study: Inhibition of Inflammation

In a recent study, this compound was administered to a model of induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against various pathogens. It demonstrates effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Method Used | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Disc Diffusion Method | 1.5 | |

| Candida albicans | Broth Microdilution | 0.5 |

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression.

Research Findings:

A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability and promoted apoptotic pathways . Further investigation is required to elucidate the underlying mechanisms and potential clinical applications.

Propiedades

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-8-11(1-5-14(16)27)3-6-19(29)35-17(23(33)34)9-12-2-4-13(26)15(28)7-12/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMWJDJWYGMEBO-PRFRQLEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317706 | |

| Record name | Salviaflaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178895-25-5 | |

| Record name | Salviaflaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178895-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salviaflaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178895255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salviaflaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.